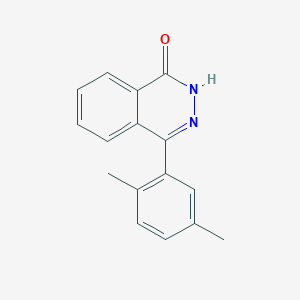

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is a derivative of the phthalazin-1(2H)-one (PHTZ) ring system, which has been identified as a core skeleton for the design of novel human A3 adenosine receptor (hA3 AR) antagonists. The PHTZ scaffold is structurally similar to other compounds that have been extensively investigated for their affinity and selectivity towards hA3 AR, such as the 2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (TQX) and the 4-carboxamido-quinazoline (QZ) scaffolds .

Synthesis Analysis

The synthesis of 4-aminophthalazin-1(2H)-ones (APOs), which are closely related to the compound , can be achieved through a palladium-catalyzed cross-coupling process. This method allows for the regioselective introduction of substituents and provides straightforward access to diversely substituted APOs. The classical synthesis of these compounds is considered tedious, and the palladium-catalyzed method offers a more efficient alternative .

Molecular Structure Analysis

Spectroscopic investigations, including FT-IR, UV, 1H, and 13C NMR, along with Density Functional Theory (DFT) calculations, have been used to characterize the molecular structure of phthalazinone derivatives. These studies allow for the determination of the most stable rotamers and the comparison of theoretical molecular geometries with experimental data. The molecular structure and vibrational spectra of phthalazine-1(2H)-one have been analyzed using DFT, confirming the stability of the molecule and charge transfer within it .

Chemical Reactions Analysis

Phthalazin-1(2H)-one derivatives can react under conditions used for the synthesis of poly(aryl ether)s. For instance, 4-(4-hydroxyphenyl)phthalazin-1-one reacts with difluorobenzophenone or difluorodiphenyl sulfone to yield high molecular weight linear polymers. These polymers are noted for their thermooxidative stability and high glass transition temperatures, indicating the reactivity of the phthalazinone NH groups, which behave similarly to phenolic OH groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives have been studied through various spectroscopic techniques and quantum chemical calculations. The stability of these molecules is often attributed to hyperconjugative interactions and charge delocalization, as analyzed by natural bond orbital (NBO) analysis. The dielectric properties, such as the dielectric constant at different frequencies and dielectric relaxation studies, provide insights into the molecular structure and intermolecular interactions of phthalazinone derivatives .

Applications De Recherche Scientifique

Polymeric Material Synthesis

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is used in the synthesis of aromatic polyamides. These polyamides, which include the phthalazinone moiety, exhibit remarkable solubility in various solvents and have high glass-transition temperatures, making them suitable for advanced material applications (Lin Cheng, X. Jian, & S. Mao, 2002).

Polymer Properties Exploration

The compound is instrumental in the development of novel poly(aryl ether amide)s containing the phthalazinone moiety. These polymers show high solubility and glass transition temperatures, suggesting their utility in various high-performance materials (Cheng Lin & Jian X-Gao, 2010).

Development of Advanced Polymer Systems

Research includes the synthesis of crosslinkable poly(aryl ether nitrile)s using a phthalazinone monomer with an allyl group. These polymers demonstrate improved thermal stability and solvent resistance after cross-linking, indicating potential for advanced polymer systems (Li Dong & X. Jian, 2014).

Synthesis of Fluorinated Polymers

The compound is key in synthesizing fluorinated poly(phthalazinone ether)s with perfluorophenylene moieties. These novel polymers are amorphous, highly soluble, and stable, making them promising for various applications (Zhaoqiang Lu et al., 2004).

Exploring Phthalazinone Derivatives

Research includes exploring the phthalazinone scaffold as a core for the design of potent and selective human A3 adenosine receptor antagonists, showcasing the compound's potential in medicinal chemistry (Daniela Poli et al., 2011).

Chemical Synthesis and Characterization

The compound is used in the synthesis of various chemical derivatives, including 2H-indazolo[2,1-b]phthalazine-1,6,11-triones, demonstrating its versatility in chemical synthesis (K. Turhan & Z. Turgut, 2019).

Nanomaterials Development

It is used in the preparation of fluorescent organic nanosheets for the detection of Cr6+ and Mn7+ in aqueous media, indicating its utility in developing sensitive and selective nanomaterials (Saubai B. Wakshe et al., 2021).

Synthetic Methodology Advancements

Its core structure, phthalazin-1(2H)-one, is significant in advancing synthetic methodologies for drug discovery, emphasizing its role in the development of new synthetic methods relevant to medicinal chemistry (C. Terán et al., 2019).

Polyamide Synthesis

Research includes synthesizing fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety, highlighting the compound's role in developing novel polymeric materials (Chenyi Wang et al., 2007).

Propriétés

IUPAC Name |

4-(2,5-dimethylphenyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(19)18-17-15/h3-9H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZYUCXEOLWBLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357413 |

Source

|

| Record name | 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |

CAS RN |

93517-76-1 |

Source

|

| Record name | 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)